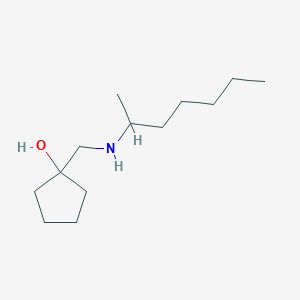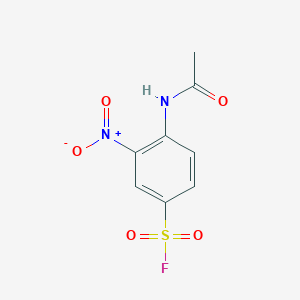
4-(Acetylamino)-3-nitrobenzenesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetamido-3-nitrobenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C8H7FN2O5S and a molecular weight of 262.22 g/mol . This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamido-3-nitrobenzene-1-sulfonyl fluoride typically involves the nitration of acetanilide followed by sulfonylation and fluorination. The nitration process introduces a nitro group into the benzene ring, while sulfonylation adds a sulfonyl group. Finally, fluorination replaces the sulfonyl chloride with a sulfonyl fluoride group .
Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis method, which is efficient and cost-effective. This method involves the direct transformation of sulfonates or sulfonic acids to sulfonyl fluorides using mild reaction conditions and readily available reagents .
Análisis De Reacciones Químicas
Types of Reactions: 4-Acetamido-3-nitrobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonyl fluoride group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin and hydrochloric acid are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or amines.
Major Products Formed:
Oxidation: Formation of 4-acetamido-3-aminobenzene-1-sulfonyl fluoride.
Reduction: Formation of 4-acetamido-3-nitrobenzene-1-sulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Acetamido-3-nitrobenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Acetamido-3-nitrobenzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group is highly reactive and can form covalent bonds with active site residues in enzymes, leading to their inhibition. This property makes it a valuable tool in studying enzyme function and developing enzyme inhibitors .
Comparación Con Compuestos Similares
4-Trifluoromethylbenzenesulfonyl chloride: Similar in structure but contains a trifluoromethyl group instead of an acetamido group.
Benzenesulfonic acid derivatives: These compounds share the sulfonyl group but differ in other substituents.
Uniqueness: 4-Acetamido-3-nitrobenzene-1-sulfonyl fluoride is unique due to its combination of functional groups, which confer specific reactivity and biological activity. Its ability to act as a potent enzyme inhibitor sets it apart from other sulfonyl fluoride compounds .
Propiedades
Número CAS |
365-65-1 |
|---|---|
Fórmula molecular |
C8H7FN2O5S |
Peso molecular |
262.22 g/mol |
Nombre IUPAC |
4-acetamido-3-nitrobenzenesulfonyl fluoride |
InChI |
InChI=1S/C8H7FN2O5S/c1-5(12)10-7-3-2-6(17(9,15)16)4-8(7)11(13)14/h2-4H,1H3,(H,10,12) |
Clave InChI |
NPBDDLAQXRPFPE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


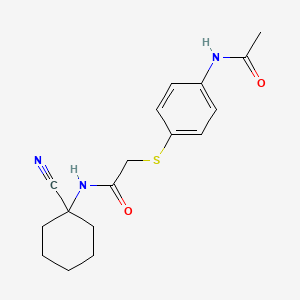
![[2-({[(Pyren-2-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13353393.png)
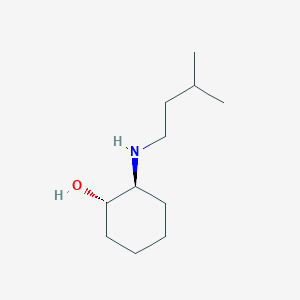


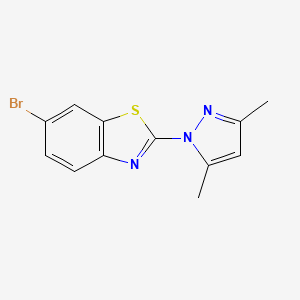

![6-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353443.png)
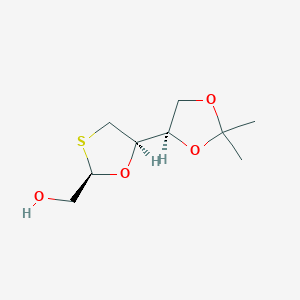
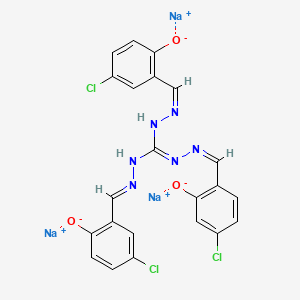
![2-(2-(3-(2-(1,1-Dimethyl-7-sulfo-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-(methyl(2-(methylamino)ethyl)amino)-5-(prop-2-yn-1-yloxy)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-3-ium-7-sulfonate](/img/structure/B13353463.png)
![3-Chloro-4-{[(2-chloro-4-nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13353473.png)

